

Application Notes and Protocols for SM-164 in Cell Culture

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Compound of Interest

Compound Name: SM-164

Cat. No.: B1681016

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SM-164 is a potent, cell-permeable, bivalent Smac (Second Mitochondria-derived Activator of Caspases) mimetic that acts as an antagonist of Inhibitor of Apoptosis Proteins (IAPs). By mimicking the endogenous pro-apoptotic protein Smac, **SM-164** can relieve the IAP-mediated inhibition of caspases, thereby promoting apoptosis in cancer cells. These application notes provide detailed protocols for the use of **SM-164** in cell culture experiments.

Mechanism of Action

SM-164 functions by binding to the BIR (Baculoviral IAP Repeat) domains of IAP proteins, primarily targeting X-linked inhibitor of apoptosis protein (XIAP), and cellular IAP1 and IAP2 (cIAP1 and cIAP2).^{[1][2]} This interaction has two main consequences:

- Antagonism of XIAP: **SM-164** directly blocks the ability of XIAP to bind and inhibit caspases-3, -7, and -9, thereby promoting their pro-apoptotic activity.^{[1][3][4]}
- Degradation of cIAP1/2: Binding of **SM-164** to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. This leads to the stabilization of NIK (NF-κB-inducing kinase) and activation of the non-canonical NF-κB pathway. A critical consequence of cIAP1/2 degradation is the sensitization of cells to TNFα-induced apoptosis.

The bivalent nature of **SM-164** allows it to concurrently interact with multiple BIR domains, resulting in high potency.

Quantitative Data Summary

The following table summarizes the binding affinities and effective concentrations of **SM-164** from various studies.

Parameter	Value	Protein/Cell Line	Reference
Binding Affinity (Ki)			
0.56 nM	XIAP (BIR2-BIR3)		
0.31 nM	cIAP-1 (BIR2-BIR3)		
1.1 nM	cIAP-2 (BIR3)		
IC50	1.39 nM	XIAP (BIR2-BIR3)	
Effective Concentration	1-100 nM	Various cancer cell lines	
1 nM	Induces apoptosis in HL-60 cells		
10 nM	Effective cIAP-1 degradation		
100 nM	Used in combination with TRAIL		

Experimental Protocols

Reconstitution and Storage of SM-164

- **Reconstitution:** **SM-164** is typically supplied as a lyophilized powder. To create a stock solution (e.g., 10 mM), reconstitute 1 mg of the powder in 89 µL of DMSO. For lower concentrations, such as 1 mg/mL, dissolve 1 mg in 1 mL of DMSO.
- **Storage:**

- Lyophilized powder: Store at -20°C for up to 24 months.
- Stock solution in DMSO: Aliquot and store at -20°C for up to 3 months or -80°C for up to 2 years to avoid multiple freeze-thaw cycles.

Cell Viability and Proliferation Assays

These assays are used to determine the effect of **SM-164** on cell survival and growth.

a) MTT Assay

- Cell Seeding: Plate 3,000-3,500 cells per well in a 96-well plate and allow them to adhere overnight.
- Treatment: Treat the cells with varying concentrations of **SM-164** (e.g., 0.1 nM to 10 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
- MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

b) WST-1/WST-8 Assay

This assay is similar to the MTT assay but the final product is water-soluble.

- Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
- WST Reagent Addition: Add 10 µL of WST-1 or WST-8 reagent to each well.
- Incubation: Incubate for 1-4 hours at 37°C.
- Absorbance Measurement: Measure the absorbance at 450 nm.

c) Trypan Blue Exclusion Assay

This method assesses cell viability by counting cells that can exclude the trypan blue dye.

- **Cell Culture and Treatment:** Culture and treat cells in larger format plates (e.g., 6-well plates).
- **Cell Harvesting:** After treatment, collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
- **Staining:** Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
- **Cell Counting:** Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.

Apoptosis Assays

a) Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- **Cell Treatment:** Treat cells with **SM-164** as desired.
- **Cell Harvesting:** Collect $1-5 \times 10^5$ cells by centrifugation. For adherent cells, gently trypsinize and wash with serum-containing media.
- **Washing:** Wash the cells with cold PBS.
- **Resuspension:** Resuspend the cells in 500 μ L of 1X Annexin V binding buffer.
- **Staining:** Add 5 μ L of FITC-conjugated Annexin V and 5 μ L of Propidium Iodide (PI).
- **Incubation:** Incubate for 5-15 minutes at room temperature in the dark.
- **Analysis:** Analyze the cells by flow cytometry.

b) Caspase Activity Assay

This assay measures the activity of key executioner caspases like caspase-3 and caspase-7.

- **Cell Lysis:** After treatment with **SM-164**, lyse the cells according to the manufacturer's protocol for the specific caspase activity assay kit being used.
- **Substrate Addition:** Add the caspase-3/7 substrate (e.g., a fluorogenic or colorimetric substrate).
- **Incubation:** Incubate at 37°C for the recommended time.
- **Signal Detection:** Measure the fluorescence or absorbance using a plate reader.

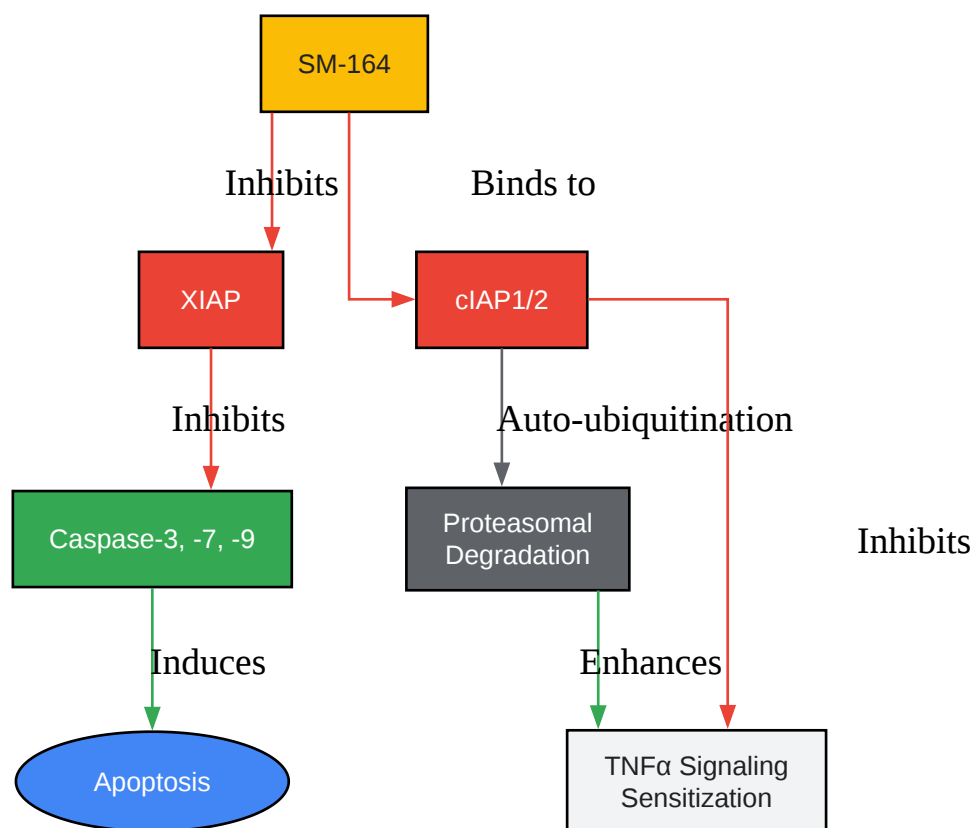
Western Blotting

Western blotting is used to detect changes in the levels of specific proteins involved in the apoptosis pathway.

- **Cell Lysis:**
 - After treatment, wash cells with cold PBS and lyse them on ice for 20-30 minutes in RIPA buffer (150 mM NaCl, 1.0% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with protease and phosphatase inhibitors.
 - Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
- **Protein Quantification:** Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
- **Sample Preparation:** Mix the desired amount of protein (10-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- **SDS-PAGE:** Separate the proteins on a polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

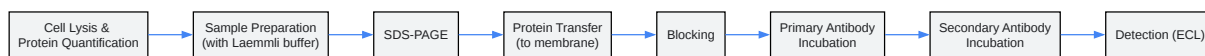
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cIAP-1, XIAP, cleaved caspase-3, cleaved PARP, β -actin) overnight at 4°C or for 1-2 hours at room temperature.
- Washing: Wash the membrane three times for 5-10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations



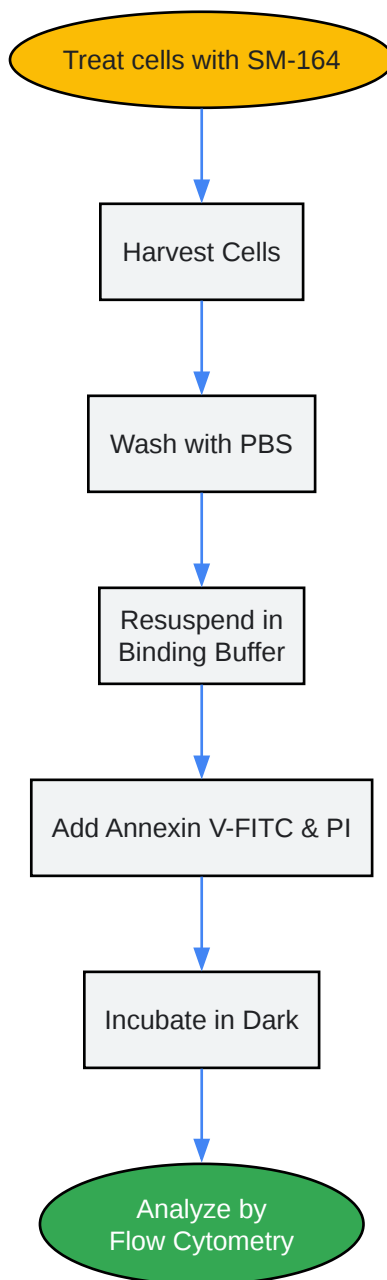
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Caption: Mechanism of action of **SM-164**.



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Caption: A typical workflow for Western blotting.



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Caption: Workflow for Annexin V/PI apoptosis assay.

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